2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid
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Overview
Description
2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C8H4F3NO4 It is a derivative of benzoic acid, characterized by the presence of a nitro group and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid typically involves the nitration of 4-(2-trifluoromethylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize the formation of by-products. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Reduction: 2-Amino-4-(2-trifluoromethylphenyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The nitro group can undergo reduction to form reactive intermediates, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)benzoic acid
- 4-Nitro-3-(trifluoromethyl)benzoic acid
- 2-Nitro-4-(trifluoromethyl)benzaldehyde
- 4-Nitro-2-(trifluoromethyl)benzonitrile
Uniqueness
2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO4/c15-14(16,17)11-4-2-1-3-9(11)8-5-6-10(13(19)20)12(7-8)18(21)22/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHSAEPWSPARIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621783 |
Source
|
Record name | 3-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1237075-29-4 |
Source
|
Record name | 3-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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